molecular formula C7H3BrFNS B8541258 7-Bromo-6-fluorobenzothiazole

7-Bromo-6-fluorobenzothiazole

Cat. No.: B8541258
M. Wt: 232.07 g/mol
InChI Key: ZSZQPLZEKLXEMB-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Nucleus as a Privileged Pharmacophore and Chemical Scaffold in Contemporary Chemical Sciences

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science. jchemrev.comwisdomlib.org Its structural rigidity and the presence of heteroatoms provide a unique three-dimensional arrangement that allows for specific interactions with biological targets and facilitates the tuning of electronic properties. researchgate.netnih.gov

Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

Antimicrobial nih.govwisdomlib.org

Anticancer researchgate.netnih.gov

Anti-inflammatory nih.govwisdomlib.org

Anticonvulsant nih.gov

Antiviral nih.gov

Antidiabetic nih.gov

This wide range of biological activities has cemented the status of the benzothiazole nucleus as a privileged pharmacophore in drug discovery. researchgate.netnih.govbenthamdirect.com Prominent examples of drugs containing the benzothiazole core include Riluzole, used in the treatment of amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. researchgate.net Beyond medicine, benzothiazole derivatives are integral to the development of advanced materials, finding applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. researchgate.netresearchgate.net

Strategic Role of Halogenation (Bromine and Fluorine) in Modulating the Chemical and Electronic Properties of Benzothiazoles

Halogenation is a powerful tool in the arsenal (B13267) of synthetic chemists for fine-tuning the properties of organic molecules. The introduction of bromine and fluorine atoms onto the benzothiazole scaffold can lead to significant changes in its electronic distribution, lipophilicity, and metabolic stability. researchgate.netacs.org

Bromine , a larger and more polarizable halogen, can introduce steric bulk and participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding affinity. acs.orgscispace.com The presence of bromine can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.

The combined presence of both fluorine and bromine on the benzothiazole ring, as in 7-Bromo-6-fluorobenzothiazole, creates a unique electronic and steric profile. The electron-withdrawing nature of both halogens can significantly impact the reactivity of the benzothiazole core, making it a valuable intermediate for the synthesis of a diverse range of derivatives.

PropertyEffect of FluorineEffect of Bromine
Electronegativity HighModerate
Size SmallLarge
Polarizability LowHigh
Bonding Strong C-F bondCan participate in halogen bonding
Metabolic Stability Can enhanceCan influence
Synthetic Utility Modifies electronic propertiesProvides a site for further reactions

Overview of Research Trajectories for Halogenated Benzothiazole Derivatives, with Specific Emphasis on this compound

Research into halogenated benzothiazole derivatives is a vibrant and expanding field. Scientists are actively exploring the synthesis of novel compounds with tailored properties for various applications. nih.govresearchgate.net

In medicinal chemistry, the focus is on developing new drug candidates with improved efficacy and safety profiles. For instance, studies have shown that the position and nature of the halogen substituent on the benzothiazole ring can dramatically affect the anti-proliferative activity of these compounds against cancer cell lines. unich.it The introduction of fluorine at the 6-position has been shown to improve cytotoxic activity in certain cancer cell lines. nih.gov

In materials science, research is directed towards the development of new organic materials with enhanced photophysical and electronic properties. researchgate.netrsc.org Halogenated benzothiazoles are being investigated for their potential use in OLEDs, where their electronic properties can be tuned to achieve efficient light emission. researchgate.net

This compound emerges as a particularly interesting building block in this context. calpaclab.com Its specific substitution pattern offers a unique combination of electronic effects and reactive sites. The bromine atom at the 7-position can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. The fluorine atom at the 6-position, meanwhile, modulates the electronic properties of the entire molecule. cymitquimica.com

The synthesis of this compound and its derivatives is an active area of research, with various synthetic routes being explored to improve efficiency and yield. mdpi.comscholarsresearchlibrary.comderpharmachemica.com The availability of this and other halogenated benzothiazole building blocks, such as 2-Amino-4-bromo-6-fluorobenzothiazole and 6-Bromo-7-fluorobenzo[d]thiazol-2-amine, provides chemists with the tools to construct a vast library of novel compounds for biological screening and materials testing. bldpharm.comscbt.compharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

7-bromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H

InChI Key

ZSZQPLZEKLXEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Br)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 6 Fluorobenzothiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei, the precise connectivity and spatial arrangement of atoms can be established.

¹H NMR: In the proton NMR spectrum of a 7-Bromo-6-fluorobenzothiazole derivative, the aromatic protons would exhibit distinct signals. The proton at the 2-position of the thiazole (B1198619) ring typically appears as a singlet in the downfield region. The protons on the benzene (B151609) ring will show characteristic splitting patterns influenced by both the fluorine and bromine substituents. The fluorine atom will induce couplings (J-coupling) with adjacent protons, further splitting their signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will experience significant shifts. The C-F bond will also result in observable coupling constants (¹JCF, ²JCF, etc.), which are crucial for assigning the signals of the fluorinated benzene ring. nih.gov

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, the spectrum would show a signal whose chemical shift is indicative of the fluorine atom's electronic environment on the aromatic ring. This signal would be split by couplings to nearby protons, providing further structural confirmation. rsc.orgrsc.org

Table 1: Illustrative NMR Data for Benzothiazole (B30560) Derivatives
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~9.0s-H-2
¹H7.5 - 8.5m-Aromatic H
¹³C150 - 165d¹JCF ≈ 240-260C-6 (C-F)
¹³C110 - 140m-Aromatic C
¹⁹F-100 to -120m-Ar-F

Note: This table presents typical or expected chemical shift ranges for a this compound structure based on general principles and data from related compounds. Specific experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high precision.

For this compound (C₇H₃BrFNS), high-resolution mass spectrometry (HRMS) can confirm its exact mass. A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govlibretexts.org

Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom. libretexts.orgthieme-connect.de In the case of this compound, prominent fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) would be expected. The analysis of these fragmentation patterns provides valuable information that corroborates the proposed molecular structure. researchgate.net

Table 2: Predicted Mass Spectrometry Data for a Brominated-Fluorinated Benzothiazole Derivative
Ion/AdductPredicted m/zNotes
[M]⁺230.9154Corresponds to C₇H₃⁷⁹BrFNS
[M+2]⁺232.9133Corresponds to C₇H₃⁸¹BrFNS; ~1:1 intensity with [M]⁺
[M-Br]⁺152.0025Fragment resulting from loss of a bromine radical
[M+H]⁺231.9232Protonated molecule (in ESI or CI)

Note: The m/z values are calculated for the specific isomer 2-Bromo-6-fluorobenzothiazole (C₇H₃BrFNS). nih.gov The fragmentation patterns are based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. specac.com It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹. msu.edu

Aromatic C=C Stretch: Several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic benzothiazole ring system.

C-F Stretch: A strong, prominent absorption band typically found in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.

C-Br Stretch: A strong absorption in the lower frequency "fingerprint" region, generally between 690-515 cm⁻¹. libretexts.orgresearchgate.net

The unique combination of these absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive pattern that can be used to confirm the identity of the compound. msu.edu

Table 3: Characteristic Infrared Absorption Frequencies
Wavenumber (cm⁻¹)Bond VibrationIntensity
> 3000Aromatic C-H stretchMedium-Weak
1600 - 1450Aromatic C=C stretchMedium-Strong
1250 - 1000C-F stretchStrong
690 - 515C-Br stretchStrong

Note: This table lists the general frequency ranges for the key functional groups present in the molecule.

X-ray Crystallography for Elucidating Solid-State Conformations and Intermolecular Interactions

For a compound like this compound, a crystal structure analysis would confirm the planarity of the fused benzothiazole ring system. It would also provide precise measurements of the C-Br and C-F bond lengths. Furthermore, this technique is crucial for understanding the intermolecular interactions that govern how the molecules pack in a crystal lattice. mdpi.com In halogenated aromatic systems, interactions such as π-π stacking between the aromatic rings and halogen bonding (where the bromine or fluorine atom acts as an electrophilic region interacting with a nucleophile) can be observed. st-andrews.ac.ukresearchgate.net These non-covalent interactions are vital for designing materials with specific solid-state properties. Studies on related halogenated benzothiazole and thiazole derivatives have successfully utilized X-ray crystallography to characterize these important structural features. mdpi.comresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Halogenated Benzothiazoles

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

DFT has become a standard method in computational chemistry for investigating the properties of organic molecules due to its balance of accuracy and computational cost. scirp.orgscirp.org For benzothiazole (B30560) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to optimize molecular geometry and analyze electronic characteristics. scirp.orgscirp.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. mdpi.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. nih.govresearchgate.net

Theoretical studies on various benzothiazole derivatives show that substitutions on the benzene (B151609) ring can tune the energy gap. For example, the introduction of a nitro group (-NO2), a strong electron-withdrawing group, has been shown to significantly lower the HOMO and LUMO energies and reduce the energy gap in a furan-based benzothiazole derivative. nih.gov

Table 1: Representative FMO Data for Substituted Benzothiazoles (Theoretical)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BTH)-6.72-1.365.36
2-hydroxybenzothiazole (B105590) (2-OH_BTH)-6.51-0.915.60
2-(methylthio)benzothiazole (2-SCH3_BTH)-6.18-1.175.01
Benzothiazole Derivative (Comp1)-5.59-1.953.64
Nitro-Substituted Benzothiazole (Comp3)-6.18-3.352.83

Note: Data is compiled from theoretical studies on various benzothiazole derivatives to illustrate trends and is not specific to 7-Bromo-6-fluorobenzothiazole. Values can vary based on the computational method and basis set used. scirp.orgnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. scirp.orgmdpi.com

Chemical Potential (μ) : Related to the "escaping tendency" of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η) : A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ugm.ac.id

Electrophilicity Index (ω) : Measures the energy lowering of a system when it accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. scirp.org For this compound, the presence of electron-withdrawing halogens would likely result in a higher electronegativity and electrophilicity index compared to the unsubstituted benzothiazole.

Table 2: Calculated Reactivity Descriptors for Representative Benzothiazoles (Theoretical)

CompoundChemical Potential (μ) (eV)Electronegativity (χ) (eV)Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Benzothiazole (BTH)-4.114.112.683.15
2-hydroxybenzothiazole (2-OH_BTH)-3.713.712.802.46
2-(methylthio)benzothiazole (2-SCH3_BTH)-3.683.682.512.69

Note: This table is illustrative, based on data from theoretical studies on benzothiazole derivatives. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.orgwolfram.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring is consistently shown to be a region of high negative potential (a nucleophilic site), making it a likely target for protonation or interaction with electrophiles. scirp.org In this compound, the highly electronegative fluorine atom would create a significant region of negative potential. Conversely, the hydrogen atoms on the benzene ring typically show positive potential. The bromine atom can exhibit a "σ-hole," a region of positive electrostatic potential on its outermost surface along the C-Br axis, making it a potential site for halogen bonding. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of molecules, such as their absorption and emission spectra. researchgate.netmdpi.com This is crucial for understanding the photophysical behavior of compounds intended for applications like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

TD-DFT calculations can predict the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the wavelengths (λ_max) and intensities of absorption peaks in a UV-Vis spectrum. scirp.orgnbu.edu.sa Studies on benzothiazole derivatives show that electronic transitions often involve HOMO-to-LUMO excitations. scirp.org The introduction of substituents like bromo and fluoro groups in this compound would be expected to shift its absorption and emission wavelengths, a phenomenon that can be accurately modeled by TD-DFT. mdpi.comnih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling techniques are used to simulate how molecules interact with larger biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). biointerfaceresearch.comwjarr.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govajchem-a.com

Benzothiazole derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties. biointerfaceresearch.comwjarr.comnih.gov Docking studies are frequently performed to predict how these compounds bind to the active sites of target enzymes. semanticscholar.org The results are often reported as a docking score or binding affinity (e.g., in kcal/mol), where a more negative value indicates a more favorable binding interaction. wjarr.com

For a compound like this compound, docking studies could be used to evaluate its potential as an inhibitor for various therapeutic targets, such as protein kinases or enzymes like GABA-aminotransferase. biointerfaceresearch.comwjarr.com The docking analysis would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site, guiding the design of more potent derivatives. researchgate.net

Table 3: Common Protein Targets for Benzothiazole Derivatives in Docking Studies

Protein TargetTherapeutic AreaPDB ID Example
p56lck Tyrosine KinaseCancer1QPC
GABA-aminotransferase (GABA-AT)Epilepsy (Anticonvulsant)1OHV
Dihydropteroate Synthase (DHPS)Antimicrobial1AJ0
Acetylcholinesterase (AChE)Alzheimer's Disease7D9O
Epidermal Growth Factor Receptor (EGFR)Cancer1M17

Note: This table lists examples of protein targets investigated for various benzothiazole derivatives, not specifically for this compound. biointerfaceresearch.comwjarr.comnih.govajchem-a.comresearchgate.net

Molecular Dynamics (MD) Simulations: Assessing Ligand-Protein Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, providing critical insights into how a ligand, such as this compound, interacts with a protein target. These simulations are instrumental in drug discovery for evaluating the stability of the ligand-protein complex and observing the dynamic conformational changes that occur over time. nih.gov

For halogenated benzothiazoles, MD simulations clarify how the specific placement of halogen atoms influences binding within a protein's active site. The stability of this interaction is frequently measured using the root-mean-square deviation (RMSD), which quantifies the average distance between the atoms of the simulated molecule and a reference structure. Lower RMSD values are indicative of greater stability within the complex. nih.gov Simulations of benzimidazole and benzothiazole derivatives are often run for 100 nanoseconds (ns) to adequately analyze these stability metrics. nih.gov

Research has shown that halogen atoms like bromine and chlorine can form stable interactions, known as halogen bonds, with amino acid residues (specifically with a carbonyl oxygen) in the protein. nih.govresearchgate.net These bonds, characterized by specific angles and distances, significantly contribute to the affinity and stability of the ligand-protein complex. nih.govresearchgate.net For instance, simulations of halogenated inhibitors with the enzyme cathepsin L demonstrated that iodo, bromo, and chloro derivatives form progressively stable interactions, which corresponds with experimental affinity data. nih.govresearchgate.net The presence of an electron-withdrawing group, such as a fluorine atom, on the phenyl ring can enhance these halogen bonding properties. nih.govresearchgate.net

MD simulations also reveal conformational changes in the protein upon ligand binding, such as movements in loops or rotations of amino acid side chains. These dynamic adaptations are often crucial for the compound's biological activity.

Table 1: Typical Parameters and Findings from MD Simulations of Halogenated Ligand-Protein Complexes

Simulation Parameter Typical Value / Observation Significance
Simulation Time 100 ns Allows for sufficient time to observe the stabilization of the complex and significant conformational changes. nih.gov
Protein RMSD < 3 Å Lower values suggest the protein's overall structure remains stable while bound to the ligand. nih.gov
Ligand RMSD < 2 Å (relative to protein) Indicates the stability of the ligand's position and orientation within the binding pocket.
Key Interactions Halogen bonds, Hydrogen bonds, Hydrophobic interactions Identifies the specific intermolecular forces responsible for binding affinity and selectivity. nih.gov
Conformational Changes Loop movements, Side-chain rotations Reveals the dynamic adjustments the protein makes to accommodate the ligand, which can be essential for function. cam.ac.uk

In Silico ADMET Prediction for Investigating Bioavailability and Distribution Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies utilize computational models to predict the pharmacokinetic properties of a chemical compound. nih.govveterinaria.orgresearchgate.net This predictive approach is a cost-effective and rapid alternative to animal testing, allowing for the early assessment of a compound's potential as a drug candidate. veterinaria.orgresearchgate.net For this compound, these predictions can forecast its behavior within a biological system.

Key properties influencing bioavailability and distribution are predicted using various models. Human Intestinal Absorption (HIA) and Caco-2 permeability are indicators of how well the compound is absorbed from the gut. nih.govresearchgate.net Plasma Protein Binding (PPB) affects the amount of free compound available to exert its biological effect. For compounds targeting the central nervous system, Blood-Brain Barrier (BBB) permeability is a critical parameter.

The physicochemical properties of halogenated benzothiazoles are heavily influenced by their halogen substituents. Lipophilicity, commonly measured as logP, is a crucial factor. A logP value below 5 is generally considered favorable for good membrane permeability. veterinaria.orgresearchgate.net Computational tools like SwissADME and ADMETlab are often used to perform these predictions. nih.gov Studies on various benzothiazole derivatives have shown that most compounds can be designed to exhibit good absorption, with many showing over 70% absorption in predictive models. nih.govresearchgate.net Furthermore, adherence to guidelines like Lipinski's Rule of Five and Veber's rule suggests good oral bioavailability and intestinal absorption. nih.govresearchgate.net

Table 2: Representative In Silico ADMET Profile for a Halogenated Benzothiazole

ADMET Property Predicted Value / Range Implication for Bioavailability and Distribution
Human Intestinal Absorption (HIA) > 70% Predicts good absorption from the gastrointestinal tract. nih.gov
Caco-2 Permeability High Suggests high permeability across the intestinal epithelial cell layer.
Plasma Protein Binding (PPB) > 90% High binding indicates less free compound in circulation, potentially affecting efficacy and distribution.
Blood-Brain Barrier (BBB) Permeability Predicted to Pass The compound may be capable of entering the central nervous system.
LogP (Lipophilicity) < 5.0 Indicates good lipophilicity, which generally correlates with good membrane permeability. veterinaria.org
Aqueous Solubility (LogS) Low to Moderate Can impact the dissolution rate, which is a prerequisite for absorption.
Lipinski's Rule of Five 0 Violations The compound meets the criteria for being a "drug-like" oral candidate. nih.gov

These in silico tools provide a crucial first pass in drug development, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental testing.

Reactivity Profiles and Mechanistic Studies of 7 Bromo 6 Fluorobenzothiazole

Gas-Phase and Solution-Phase Oxidation Reactions: Kinetics and Product Formation Mechanisms (e.g., Hydroxyl Radical Reactions)

Gas-Phase Oxidation:

In the atmosphere, gas-phase oxidation by hydroxyl radicals is a primary degradation pathway for volatile organic compounds. Studies on benzothiazole (B30560) have shown that the reaction is initiated by the addition of the •OH radical to the aromatic system. The rate constant for the reaction of benzothiazole with •OH radicals in the gas phase has been determined to be (2.1 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov This suggests a relatively short atmospheric lifetime. For 2-methylbenzothiazole, the rate constant is even faster at (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating that substituents can significantly influence reactivity. acs.org

The presence of electron-withdrawing fluorine and bromine atoms in 7-bromo-6-fluorobenzothiazole is expected to deactivate the benzene (B151609) ring towards electrophilic attack by the •OH radical, likely resulting in a slower reaction rate compared to the unsubstituted benzothiazole. The initial attack of the hydroxyl radical can occur at various positions on the benzothiazole core, leading to the formation of different intermediates which then react with molecular oxygen. nih.gov For the parent benzothiazole, attack on the benzene ring leads to the formation of various hydroxybenzothiazole products. nih.gov A similar pathway can be postulated for this compound, although the regioselectivity of the •OH attack will be influenced by the halogen substituents.

Solution-Phase Oxidation:

In the aqueous phase, the reaction of benzothiazoles with hydroxyl radicals is also a significant degradation process. The rate constants for the reaction of benzothiazole, 2-methylbenzothiazole, and 2-chlorobenzothiazole (B146242) with •OH radicals in water are in the range of (7.6 – 9.8) × 10⁹ M⁻¹ s⁻¹. researchgate.netcopernicus.org These high rate constants indicate that this is a very fast reaction in the aqueous phase. The reaction mechanism is believed to involve the initial addition of the hydroxyl radical to the benzothiazole molecule, followed by a series of reactions that can lead to the formation of oligomers and contribute to secondary aerosol mass in the atmosphere. copernicus.org

For this compound, a similar rapid reaction with hydroxyl radicals in the aqueous phase is anticipated. The halogen substituents may influence the subsequent reaction pathways of the resulting radical intermediates.

Table 1: Reaction Rate Constants of Benzothiazole Derivatives with Hydroxyl Radicals

Compound Phase Rate Constant Reference
Benzothiazole Gas (2.1 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov
2-Methylbenzothiazole Gas (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.org
Benzothiazole Aqueous (8.0 - 9.7) × 10⁹ M⁻¹ s⁻¹ researchgate.netcopernicus.org
2-Methylbenzothiazole Aqueous (7.6 - 9.8) × 10⁹ M⁻¹ s⁻¹ researchgate.netcopernicus.org
2-Chlorobenzothiazole Aqueous (7.6 - 9.4) × 10⁹ M⁻¹ s⁻¹ researchgate.netcopernicus.org

Nucleophilic and Electrophilic Substitution Pathways on the Halogenated Benzothiazole Core

The halogenated benzothiazole core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

The benzothiazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The C-2 position of the benzothiazole ring is known to be susceptible to nucleophilic attack. cas.cn Furthermore, polyhaloanilines, precursors to halogenated benzothiazoles, readily undergo ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles to form halogenated 2(3H)-benzothiazolethiones. acs.org This suggests that the halogen atoms on the benzene ring of this compound could potentially be displaced by strong nucleophiles under suitable conditions, although this would require harsh reaction conditions due to the general stability of aryl halides.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgbyjus.com The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.orglumenlearning.comlibretexts.org

In the case of this compound, the benzene ring is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the fluorine and bromine atoms. The thiazole (B1198619) ring fused to the benzene ring also influences the regioselectivity of the substitution. The directing effects of the substituents need to be considered:

Fluorine and Bromine: Halogens are deactivating yet ortho-, para-directing.

Considering the positions of the existing halogens, any further electrophilic substitution would likely be directed to the C-4 or C-5 positions, although the deactivated nature of the ring would necessitate forcing reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) Mechanisms in Halogenated Benzothiazole Fluorophores

Benzothiazole derivatives are known to exhibit interesting photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). sioc-journal.cn While specific studies on this compound are limited, the general principles observed in related fluorophores can be extrapolated.

Excited-State Intramolecular Proton Transfer (ESIPT):

ESIPT is a photophysical process that involves the transfer of a proton within a molecule in its excited state. This process often leads to a large Stokes shift, which is the difference between the absorption and emission maxima. Benzothiazole-based molecules, particularly those with a hydroxyl group ortho to the thiazole nitrogen, are classic examples of ESIPT fluorophores. Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the thiazole ring, forming a transient keto-tautomer which is responsible for the fluorescence emission. The presence of halogen substituents on the benzothiazole core can modulate the acidity of the proton and the electronic properties of the excited state, thereby influencing the efficiency and wavelength of the ESIPT fluorescence.

Aggregation-Induced Emission (AIE):

AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. semanticscholar.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Benzothiazole derivatives have been incorporated into AIE-active molecules. The halogen atoms in this compound could potentially promote intermolecular interactions, such as halogen bonding, which might facilitate aggregation and induce AIE.

Investigation of Reaction Intermediates and Transition States via Theoretical and Experimental Methods

The elucidation of reaction mechanisms often relies on a combination of experimental and theoretical methods to identify and characterize transient species like reaction intermediates and transition states.

Theoretical Methods:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the reactivity of molecules like benzothiazole and its derivatives. scirp.org Theoretical calculations can be used to:

Determine the geometric and electronic structures of reactants, intermediates, products, and transition states.

Calculate the activation energies and reaction enthalpies to predict the feasibility and kinetics of a reaction.

Analyze the molecular electrostatic potential (MEP) to identify reactive sites for electrophilic and nucleophilic attack. mdpi.com

Perform Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions. scirp.org

For this compound, DFT calculations could be employed to model its oxidation reactions with hydroxyl radicals, predicting the most likely sites of attack and the structures of the resulting intermediates. Similarly, the transition states for nucleophilic and electrophilic substitution reactions can be located and characterized using methods like the Berny optimization, QST2, and QST3 in computational packages such as Gaussian. youtube.com

Experimental Methods:

Experimental techniques for studying reaction intermediates are often spectroscopic in nature. For instance, in the context of atmospheric chemistry, advanced mass spectrometry techniques can be used to identify the products of gas-phase oxidation reactions. nih.gov In condensed phases, techniques like flash photolysis coupled with transient absorption spectroscopy can be used to observe short-lived intermediates. While no specific experimental studies on the reaction intermediates of this compound were found, these methods represent the state-of-the-art for such investigations.

Structure Activity Relationship Sar Studies of Halogenated Benzothiazole Derivatives

Correlating Halogen Substituent Position and Type (Bromine, Fluorine) with Chemical and Biological Activities

The introduction of halogen atoms into the benzothiazole (B30560) ring system significantly impacts its electronic properties and, consequently, its biological function. Halogens are electron-withdrawing groups that can alter the acidity, basicity, and reactivity of the molecule. rsc.orgresearchgate.net SAR studies have consistently shown that the presence and position of these halogens are critical determinants of a compound's efficacy.

For instance, research on various benzothiazole derivatives has demonstrated that halogen substitution often enhances antimicrobial and anticancer activities. rsc.orgresearchgate.net The electron-withdrawing nature of halogens can increase the molecule's ability to interact with biological targets. rsc.org Studies on fluorinated benzothiazoles have highlighted that the fluorine atom, due to its high electronegativity and small size, can improve metabolic stability and binding affinity by forming hydrogen bonds. nih.govresearchgate.net The position of the fluorine atom is also crucial; for example, the incorporation of a fluorine atom at the 7th position of one imidazo (B10784944) benzothiazole derivative was found to enhance its cytotoxicity. tandfonline.com

In the context of 7-Bromo-6-fluorobenzothiazole, the presence of two different halogens at specific positions suggests a tailored approach to optimizing activity. The fluorine at position 6 and bromine at position 7 would create a unique electronic distribution across the benzene (B151609) ring portion of the molecule. While direct SAR studies on this specific compound are not extensively detailed in the provided context, general principles indicate that such substitutions are made to fine-tune the molecule's interaction with its target. For example, in a series of benzamide-based benzothiazoles, a difluoro-substituted derivative proved to be a potent anti-proliferative compound against MCF-7 and HepG2 cancer cell lines. tandfonline.com This underscores the positive impact of halogenation on anticancer activity.

The following table summarizes the general effects of halogen substitution on the biological activity of benzothiazole derivatives based on available research.

SubstituentPositionObserved Effect on Biological ActivityReference
Fluorine7Enhanced cytotoxicity tandfonline.com
FluorineGeneralCan enhance biological activity, improve metabolic stability, and form hydrogen bonds nih.govresearchgate.net
Halogens (general)GeneralOften enhances antimicrobial and anticancer activity rsc.orgresearchgate.net
Difluoro-Potent anti-proliferative activity tandfonline.com

Elucidation of Molecular Recognition and Binding Modes Based on Halogenation Patterns

The specific pattern of halogenation on the benzothiazole ring plays a crucial role in how the molecule recognizes and binds to its biological targets. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and, notably, halogen bonds. A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom, on a receptor. rsc.org

The substitution pattern in this compound, with fluorine at C6 and bromine at C7, dictates its potential binding modes. The fluorine atom is a potent hydrogen bond acceptor, which can facilitate anchoring the molecule within a binding pocket. researchgate.net Bromine, being larger and more polarizable, is a strong halogen bond donor. rsc.org This dual functionality allows for specific and potentially strong interactions with a target protein.

Molecular docking studies on other halogenated benzothiazole hybrids have supported these principles, revealing key interactions such as hydrogen bonding and π–π stacking that contribute to their biological activity. rsc.orgresearchgate.netresearchgate.net For example, the synthesis of benzothiazoles can be catalyzed by tetrabromomethane, which activates a thioamide through the formation of a halogen bond between its bromine atom and the sulfur atom of the thioamide. rsc.org This demonstrates the capacity of bromine to engage in significant molecular interactions. Theoretical calculations and fluorescence emission spectroscopy have also been used to understand the interactions between chiral benzothiazole-based sensors and carbohydrates, highlighting the importance of non-covalent probe-analyte interactions in molecular recognition. nih.gov

The specific arrangement of halogens can therefore guide the orientation of the molecule in a binding site, leading to enhanced affinity and selectivity for its intended target.

Computational QSAR Modeling for Predicting and Optimizing the Properties of Novel Halogenated Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For halogenated benzothiazoles, QSAR models help to predict the activity of novel derivatives and to understand the physicochemical properties that are most important for their function. nih.govresearchgate.net

Several QSAR studies have been conducted on benzothiazole derivatives. These models often utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, electronic properties, and geometry. mdpi.comcup.edu.in For a series of halogen-substituted benzazoles, a QSAR model demonstrated that antiproliferative activity was dependent on descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.govmdpi.com This indicates that the size and polarizability of the halogen substituents (like bromine and fluorine) are key factors influencing cytotoxicity.

The development of a robust QSAR model typically involves several steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. For instance, a study on benzothiazole hydrazone derivatives used 53 compounds to develop a model. cup.edu.in

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. imist.ma

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is statistically significant and not a result of chance. mdpi.comimist.ma

A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and saving significant time and resources. researchgate.netcup.edu.in These models provide a quantitative basis for the rational design of novel halogenated benzothiazoles with optimized properties. nih.gov

Rational Design Principles for Modulating Benzothiazole-Based Scaffolds Through Halogen Substitution

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel benzothiazole-based therapeutic agents. nih.gov The goal is to strategically place halogen substituents on the benzothiazole scaffold to enhance desired biological activities while minimizing off-target effects.

Key principles for the rational design of halogenated benzothiazoles include:

Targeted Halogen Placement: The position of the halogen is critical. As seen in some derivatives, a fluorine atom at the 7-position can enhance cytotoxicity. tandfonline.com The specific location should be chosen based on the topology of the target's binding site, using molecular docking studies to identify potential hydrogen or halogen bonding opportunities. researchgate.net

Choice of Halogen: The type of halogen matters. Fluorine is often used to increase metabolic stability and act as a hydrogen bond acceptor. nih.govresearchgate.net Bromine can serve as a halogen bond donor, providing a different type of interaction to anchor the ligand. rsc.org The choice between fluorine, chlorine, and bromine allows for fine-tuning of both steric and electronic properties.

Polysubstitution: Introducing multiple halogens, as in this compound, or combining halogens with other functional groups, can lead to synergistic effects, enhancing potency and selectivity. SAR analyses have revealed that electron-withdrawing groups, in general, can boost activity. rsc.orgresearchgate.net

Integration with QSAR Models: Predictive QSAR models should be used to screen virtual libraries of designed compounds before synthesis. researchgate.net This allows researchers to focus on candidates with the highest predicted activity and best physicochemical profiles. cup.edu.in

By applying these principles, medicinal chemists can systematically modify the benzothiazole core to develop new molecules with improved therapeutic potential for a range of diseases, from infections to cancer. nih.gov

Applications in Chemical Biology and Advanced Materials Science

Development of Fluorescent Probes and Imaging Agents Based on Halogenated Benzothiazole (B30560) Scaffolds

The benzothiazole core is a well-established fluorophore, and the introduction of halogens can modulate its photophysical properties, making it suitable for various sensing and imaging applications. These modifications can influence the molecule's emission wavelength, quantum yield, and sensitivity to its environment.

Halogenated benzothiazole derivatives have been investigated as fluorescent probes for the detection of biologically significant molecules. The design of these probes often relies on the modulation of their fluorescence upon binding to a specific analyte.

For instance, benzothiazole-based probes have been developed for the detection of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. While specific studies on 7-Bromo-6-fluorobenzothiazole are not prevalent, the general principle involves designing benzothiazole derivatives that exhibit a significant fluorescence enhancement or a spectral shift upon binding to Aβ fibrils. This interaction allows for the visualization and quantification of these aggregates in biological samples.

Similarly, the benzothiazole scaffold is utilized in designing probes for small signaling molecules like hydrogen sulfide (H₂S) and other reactive sulfur species (RSS). These probes are typically engineered with a reactive site that, upon interaction with H₂S or RSS, triggers a change in the fluorophore's electronic structure, leading to a "turn-on" fluorescence response. The halogen substituents on the benzothiazole ring can fine-tune the probe's reactivity and spectral properties.

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and their Target Analytes

Probe ClassTarget AnalytePrinciple of DetectionPotential Application
Benzothiazole-Aβ ProbesAmyloid-beta (Aβ) AggregatesIntercalation into β-sheet structures leading to fluorescence enhancementAlzheimer's disease diagnosis and research
Benzothiazole-H₂S ProbesHydrogen Sulfide (H₂S)H₂S-mediated chemical reaction causing a "turn-on" fluorescence signalMonitoring H₂S levels in biological systems
Benzothiazole-RSS ProbesReactive Sulfur Species (RSS)Specific chemical reactions with RSS leading to changes in fluorescenceStudying the role of RSS in cellular signaling

The fluorescence of halogenated benzothiazoles can be sensitive to the polarity, viscosity, and other physicochemical properties of their immediate environment. This solvatochromic behavior makes them attractive candidates for the development of environmentally responsive chemical sensors. These sensors can be used to probe the microenvironment of complex biological systems, such as cell membranes or protein binding pockets. The bromine and fluorine substituents in this compound can enhance these solvatochromic shifts, potentially leading to more sensitive and informative sensors.

Enzyme Inhibition Mechanisms and Target Engagement Studies

The rigid, heterocyclic structure of benzothiazoles, combined with the ability to introduce various substituents, makes them a versatile scaffold for the design of enzyme inhibitors. Halogen atoms can participate in halogen bonding and other non-covalent interactions within an enzyme's active site, contributing to binding affinity and selectivity.

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and is a well-established target for antimicrobial drugs. Benzothiazole derivatives have been explored as potential DHPS inhibitors. nih.govnih.gov These compounds are designed to mimic the natural substrate, p-aminobenzoic acid (PABA), and competitively inhibit the enzyme. The introduction of halogen atoms on the benzothiazole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to the DHPS active site. Research in this area focuses on synthesizing and evaluating novel benzothiazole derivatives for their antimicrobial activity and their ability to inhibit DHPS. nih.gov

Insect trehalase is a vital enzyme for insects, as it catalyzes the hydrolysis of trehalose, the primary sugar in their hemolymph, into glucose, providing energy for flight and other metabolic activities. Inhibition of this enzyme is a promising strategy for the development of novel and selective insecticides. While specific studies on this compound are limited, the broader class of benzothiazole-containing compounds has been investigated for its potential to control agricultural pests. nih.gov The rationale is that by disrupting the energy metabolism of insects, these compounds can lead to mortality or developmental defects, offering a targeted approach to pest management. nih.govresearchgate.netnih.gov

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammation. Consequently, they are major targets for drug discovery. Halogenated heterocyclic compounds, including benzothiazole derivatives, have been identified as potent inhibitors of various protein kinases. nih.govmdpi.comnih.govibb.waw.pl The halogen atoms can form specific interactions, such as halogen bonds, with amino acid residues in the ATP-binding pocket of the kinase, leading to competitive inhibition. While research specifically detailing the inhibition of p56lck by this compound is not widely available, the general strategy of using halogenated benzothiazoles as a scaffold for kinase inhibitor design is an active area of research.

Table 2: Benzothiazole Scaffolds in Enzyme Inhibition

Enzyme TargetTherapeutic/Application AreaRole of Benzothiazole ScaffoldPotential Contribution of Halogens
Dihydropteroate Synthase (DHPS)Antimicrobial AgentsServes as a structural mimic of the natural substrate (PABA)Enhance binding affinity through electronic and steric effects
Insect TrehalasePest ControlDisrupts insect energy metabolismModulate insecticidal activity and selectivity
Protein KinasesAnticancer, Anti-inflammatoryActs as a core structure for ATP-competitive inhibitorsForm specific halogen bonds in the active site, improving potency

Inhibition of Monoamine Oxidases (MAO-A/B)

Monoamine oxidases (MAOs) are crucial enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression. Benzothiazole derivatives have been identified as a promising class of MAO inhibitors. The introduction of halogen atoms onto the benzothiazole ring can significantly influence their inhibitory potency and selectivity for the two isoforms, MAO-A and MAO-B.

Research into halogenated benzothiazoles has shown that the nature and position of the halogen substituent play a critical role in determining the inhibitory activity. While direct studies on this compound are not extensively reported, the known structure-activity relationships (SAR) for related compounds suggest that the electron-withdrawing nature of both bromine and fluorine at the 7 and 6 positions could modulate the electronic environment of the benzothiazole core, potentially leading to significant and selective MAO inhibition. For instance, studies on alkyloxy-substituted benzothiazole derivatives have demonstrated their potential as inhibitors of human MAO-A and MAO-B. The specific substitution pattern on the benzothiazole ring is a key determinant of the inhibitory profile.

Table 1: MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives

Compound ID Substitution Pattern Target Enzyme IC50 (µM)
3e 2-(4-fluorobenzylidene)hydrazinyl-6-ethoxybenzothiazole MAO-B 0.060
3h 2-(4-(trifluoromethyl)benzylidene)hydrazinyl-6-ethoxybenzothiazole MAO-B 0.075
3a 2-benzylidenehydrazinyl-6-ethoxybenzothiazole MAO-B 15.450
3f 2-(4-chlorobenzylidene)hydrazinyl-6-ethoxybenzothiazole MAO-B 0.963

Data is illustrative of inhibitory potentials of related benzothiazole structures.

Inhibition of Carbonic Anhydrases (hCA-I, hCA-II) and Paraoxonase (PON-1)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including for glaucoma and certain cancers. Benzothiazole sulfonamides have been extensively investigated as CA inhibitors. Halogenation of the benzothiazole ring has been shown to be a viable strategy for enhancing inhibitory potency and tuning isoform selectivity. A study on benzo[d]thiazole-5- and 6-sulfonamides, which included bromo- and iodo-derivatives, identified several potent inhibitors of cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated isoform hCA IX nih.gov. The sharp structure-activity relationship observed suggests that even minor changes to the halogen substitution pattern can lead to significant differences in activity nih.gov.

Table 2: Inhibition Constants (Ki) of Halogenated Benzo[d]thiazole-6-sulfonamides against Carbonic Anhydrase Isoforms

Compound R hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
4a H 25.8 12.1 89.5 5.4
4b CH₃ 33.4 15.8 98.2 8.7
4c F 29.1 13.5 92.4 6.1
4d Cl 27.5 12.9 90.1 5.8
4e Br 26.3 12.4 89.8 5.6

Data from a study on related sulfonamide derivatives to illustrate the effect of halogenation.

Inhibition of Cholinesterases (AChE, BChE) and Tyrosinase

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Benzothiazole derivatives have been explored as potential cholinesterase inhibitors. The inhibitory activity is often dependent on the substituents on the benzothiazole ring system.

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis, making it a target for agents used to treat hyperpigmentation disorders. Studies on substituted benzothiazoles have revealed their potential as tyrosinase inhibitors. For example, a novel synthetic tyrosinase inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, demonstrated potent inhibitory activity with an IC50 value significantly lower than that of kojic acid nih.govmdpi.com. While this compound is not a direct derivative of this compound, it highlights the potential of bromine substitution in the design of effective tyrosinase inhibitors. The combined electronic effects of bromine and fluorine in this compound could lead to interesting inhibitory properties against tyrosinase.

Table 3: Tyrosinase Inhibitory Activity of a Bromo-substituted Compound

Compound Target Enzyme IC50 (µM)
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) Mushroom Tyrosinase 4.1 ± 0.6
Kojic Acid (Reference) Mushroom Tyrosinase 22.0 ± 4.7

This data for a related bromo-substituted heterocyclic compound illustrates the potential for tyrosinase inhibition.

Integration into Advanced Materials

The rigid, planar structure and unique electronic characteristics of the benzothiazole core make it an excellent building block for advanced organic materials with applications in liquid crystals, organic electronics, and specialized dyes.

Design and Synthesis of Halogenated Benzothiazole-Core Liquid Crystals

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings like benzothiazole into the molecular core of calamitic (rod-like) LCs can significantly influence their mesomorphic properties. Halogenation is a common strategy to modify the polarity, polarizability, and intermolecular interactions of LC molecules, thereby affecting their transition temperatures and mesophase behavior.

While specific studies on liquid crystals derived from this compound are not prominent, research on related halogenated benzothiazole-based liquid crystals provides valuable insights. For instance, a study on chloro-benzothiazole Schiff base ester liquid crystals demonstrated that the presence of a polar chlorine atom at the 6-position of the benzothiazole moiety influences the liquid crystalline packing uobasrah.edu.iq. Similarly, the synthesis of 2-[4-(4'-n-alkoxybenzoyloxy)phenylazo]-6-fluorobenzothiazoles has been reported, with these compounds exhibiting enantiotropic smectic and nematic mesophases. The fluorine substituent in these molecules plays a crucial role in defining their liquid crystalline properties. These examples suggest that the 7-bromo-6-fluoro substitution pattern could lead to novel liquid crystalline materials with unique phase behaviors.

Table 4: Mesomorphic Properties of 2-[4-(4'-n-alkoxybenzoyloxy)phenylazo]-6-fluorobenzothiazoles

Alkoxy Chain Length Transition Temperatures (°C) Mesophases
C₁ Cr 154 N 248 I Nematic (N)
C₄ Cr 138 (SmC 126) N 252 I Smectic C (SmC), Nematic (N)
C₈ Cr 124 (SmC 122) SmA 188 N 224 I Smectic C (SmC), Smectic A (SmA), Nematic (N)

Illustrative data from a homologous series of 6-fluorobenzothiazole-based liquid crystals.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Applications

The benzothiazole moiety is a well-known electron-withdrawing group, which makes it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. When combined with electron-donating units, benzothiazole derivatives can form donor-acceptor (D-A) structures with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to efficient charge transport and emission properties.

Halogenation of the benzothiazole core can further modulate these electronic properties. The strong electron-withdrawing nature of fluorine and bromine in this compound would be expected to lower both the HOMO and LUMO energy levels of the resulting materials. This can be advantageous for improving electron injection and transport in OLEDs. While specific OLED devices incorporating this compound have not been detailed in the literature, the broader class of benzothiazole derivatives has been successfully employed as emitters, host materials, and electron transport materials in OLEDs. Theoretical studies on benzothiazole derivatives have shown a strong correlation between their molecular structure and their optoelectronic properties, aiding in the design of new materials for OLED applications.

Development of Specialized Dyes with Tunable Photophysical Properties

The extended π-conjugation and inherent fluorescence of many benzothiazole derivatives make them excellent platforms for the development of specialized dyes. The absorption and emission properties of these dyes can be finely tuned by introducing various substituents onto the benzothiazole ring system. Halogen atoms, such as bromine and fluorine, can influence the photophysical properties through their electronic (inductive and mesomeric) and heavy-atom effects.

The presence of a bromine atom can promote intersystem crossing, which is a desirable property for photosensitizers used in photodynamic therapy and other applications. Fluorine substitution, on the other hand, can enhance fluorescence quantum yields and improve the photostability of the dye. The combination of both bromine and fluorine in this compound offers a unique opportunity to create dyes with tailored photophysical characteristics. For instance, the synthesis of bromine-substituted rhodamine dyes has been shown to result in efficient photosensitizers nih.gov. While direct synthesis of dyes from this compound is not widely reported, the principles of dye design suggest that this compound could serve as a valuable intermediate for creating novel fluorophores with specific absorption and emission profiles for a range of applications, including bioimaging and sensing.

Environmental Fate and Biodegradation Studies of Halogenated Benzothiazoles

Environmental Distribution and Pathways of Benzothiazole (B30560) Derivatives as Emerging Contaminantsacs.org

Benzothiazole and its derivatives are recognized as emerging environmental contaminants due to their widespread use in industrial and consumer products and their subsequent release into various environmental compartments. nih.govnih.gov These compounds are high-production-volume chemicals utilized as, for example, vulcanization accelerators in rubber production, corrosion inhibitors, pesticides, and fungicides. nih.govresearchgate.net Consequently, they have been detected in diverse environmental matrices, including surface water, urban runoff, soil, sediment, and even indoor dust and air. gdut.edu.cnnih.gov

The primary pathway for the entry of benzothiazole derivatives into the environment is through industrial and municipal wastewater effluents, runoff from roadways containing tire wear particles, and leaching from manufactured goods. researchgate.netgdut.edu.cn Once in the aquatic environment, their distribution is governed by their physicochemical properties. While some benzothiazoles have low vapor pressures and tend to remain in condensed phases like water and soil, their mobility in water systems can be high. gdut.edu.cn Concentrations can range from the nanogram-per-liter level in surface waters to several micrograms per gram in indoor dust. nih.gov

The ubiquitous presence of these compounds in the environment is a growing concern. nih.gov Their continuous release and potential for persistence contribute to their status as emerging contaminants, necessitating further research into their long-term environmental behavior and ecological impact.

Theoretical and Experimental Investigations into the Biodegradability and Environmental Persistence of Halogenated Benzothiazolesnih.govresearchgate.net

The environmental persistence of benzothiazole derivatives is highly dependent on their chemical structure, including the presence and position of halogen substituents. While some benzothiazoles are considered biodegradable, others exhibit significant recalcitrance. consensus.app

Studies on the microbial degradation of benzothiazoles have shown that unsubstituted benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OBT) can be utilized by certain microorganisms, such as Rhodococcus species, as a sole source of carbon, nitrogen, and energy. nih.gov The initial steps in the biodegradation of these compounds often involve hydroxylation, leading to the formation of intermediates that can be further metabolized. nih.gov For instance, the biodegradation pathways of several benzothiazoles appear to converge at the formation of 2-hydroxybenzothiazole, which is then further transformed. nih.gov

Assessment of Transformation Products and Their Environmental Implicationsacs.org

The environmental transformation of benzothiazole derivatives can occur through both biotic (biodegradation) and abiotic (e.g., photolysis) processes, leading to the formation of various transformation products (TPs). nih.gov These TPs may have different physicochemical properties and toxicological profiles compared to the parent compounds, making their assessment crucial for a comprehensive understanding of the environmental impact of benzothiazoles.

Under aerobic conditions, microbial degradation of some benzothiazoles can lead to the formation of hydroxylated intermediates. nih.gov For example, dihydroxybenzothiazole has been identified as a transient metabolite in the breakdown of benzothiazole. nih.gov In some cases, biotransformation can result in the formation of more persistent compounds. For instance, 2-mercaptobenzothiazole (B37678) (MBT) can be methylated to the more stable 2-methylthiobenzothiazole.

Photolytic degradation is another important transformation pathway for benzothiazoles in the aquatic environment. Studies have shown that both 2-mercaptobenzothiazole and 2-methylthiobenzothiazole can be photolytically transformed into benzothiazole and 2-hydroxybenzothiazole. The formation of these stable photoproducts indicates that transformation does not always lead to complete mineralization.

The environmental implications of these transformation products are an area of active research. The formation of more persistent or toxic TPs could pose a long-term risk to ecosystems. Therefore, identifying these products and understanding their fate and behavior is a critical component of environmental risk assessment for benzothiazole derivatives.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Academic Findings Regarding 7-Bromo-6-fluorobenzothiazole and its Analogs

Direct academic literature exclusively focused on this compound is sparse. However, a synthesis of the current understanding can be extrapolated from the broader research on halogenated benzothiazoles. The benzothiazole (B30560) core is a well-established pharmacophore, and the introduction of halogen atoms can significantly modulate a molecule's biological activity and physicochemical properties.

Key academic findings for analogous halogenated benzothiazoles indicate a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various 6-fluoro-benzothiazole derivatives have been synthesized and evaluated for their potential as therapeutic agents. The fluorine atom, with its high electronegativity and ability to form strong bonds, often enhances metabolic stability and binding affinity to biological targets. The bromine atom, on the other hand, can increase the lipophilicity of the molecule and is known to be involved in halogen bonding, which can influence drug-receptor interactions.

The combined presence of bromine at the 7-position and fluorine at the 6-position in the benzothiazole ring is expected to create a unique electron distribution, potentially leading to novel biological activities or material properties. Research on di-halogenated benzothiazole analogs has shown that the specific positioning of the halogens is crucial for their biological efficacy. For example, in a study on anti-norovirus agents, a 4,6-di-fluoro-benzothiazole analog demonstrated significantly higher antiviral activity compared to its mono-fluorinated counterpart. This underscores the importance of the halogen substitution pattern in determining the biological activity of these compounds.

While a definitive synthesis route for this compound is not prominently documented, established methods for the synthesis of halogenated benzothiazoles can be proposed. A plausible approach would involve the cyclization of a correspondingly substituted 2-aminothiophenol (B119425) derivative.

Table 1: Representative Biological Activities of Halogenated Benzothiazole Analogs

Compound ClassHalogen SubstitutionBiological Activity
Fluoro-benzothiazoles6-FluoroAntimicrobial, Anti-inflammatory
Bromo-benzothiazoles6-BromoAntimicrobial
Di-halogenated benzothiazoles4,6-DifluoroAntiviral (Norovirus)

This table presents data for analogous compounds to illustrate the potential activities of halogenated benzothiazoles.

Identification of Remaining Research Gaps and Opportunities in Halogenated Benzothiazole Chemistry and Applications

The primary research gap is the lack of specific investigation into this compound. This presents a significant opportunity for novel research. Key areas that remain to be explored include:

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic pathway for this compound and its complete spectroscopic and crystallographic characterization are fundamental first steps.

Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted. This should include screening for antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique electronic nature of this specific di-halogenated pattern may yield unexpected and potent biological effects.

Structure-Activity Relationship (SAR) Studies: Systematic studies on analogs of this compound, where the positions of the bromine and fluorine atoms are varied, would provide valuable insights into the structure-activity relationships of di-halogenated benzothiazoles.

Materials Science Applications: The potential of this compound in materials science is completely unexplored. Its unique electronic and photophysical properties could make it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in novel polymers.

Computational and Mechanistic Studies: In silico studies could predict the biological targets and potential mechanisms of action of this compound. These theoretical studies can guide experimental work and provide a deeper understanding of its chemical behavior.

Emerging Trends and Prospective Avenues for Future Scholarly Inquiry

The field of halogenated benzothiazole chemistry is continually evolving. Future research on this compound and its analogs could align with several emerging trends:

Development of Targeted Therapies: Moving beyond broad-spectrum biological activity, future research could focus on designing this compound derivatives that target specific enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. The unique halogenation pattern could be exploited for selective binding.

"Green" Synthesis Approaches: The development of environmentally friendly and sustainable methods for the synthesis of this compound and other halogenated benzothiazoles is a key future direction. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Advanced Materials and Organic Electronics: The exploration of halogenated benzothiazoles in the development of advanced materials is a promising avenue. Research could focus on synthesizing polymers and small molecules incorporating the this compound moiety for applications in flexible electronics, sensors, and other high-tech materials.

Chemical Biology Probes: Labeled derivatives of this compound could be developed as chemical probes to study biological processes. The fluorine atom, for instance, can be used for ¹⁹F NMR studies to investigate molecular interactions in biological systems.

Q & A

Q. How to address low yields in the final step of benzothiazole cyclization?

  • Possible causes :
  • Incomplete dehydration during reflux; use molecular sieves or azeotropic solvents (toluene).
  • Side reactions with residual hydrazine; neutralize excess HCl before cyclization .
  • Solutions : Optimize catalyst (e.g., K₂CO₃ in formic acid) and reaction time (2–12 hours) .

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Potential issues :
  • Poor bioavailability due to low solubility; formulate with co-solvents (PEG 400) or nanoemulsions.
  • Rapid hepatic clearance; introduce metabolically stable groups (e.g., trifluoromethyl) .

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